3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid
Description
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused with a pyrrole moiety. Key structural attributes include:
- Cyclohepta[c]pyrrole core: A seven-membered carbocycle fused to a five-membered pyrrole ring at the [c] position.
- Substituents: A methyl group at position 3, a ketone (oxo) at position 4, and a carboxylic acid at position 1.
- Saturation: Partial hydrogenation (hexahydro) reduces ring strain, enhancing stability compared to fully unsaturated analogs.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-methyl-4-oxo-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrole-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-9-7(10(12-6)11(14)15)4-2-3-5-8(9)13/h12H,2-5H2,1H3,(H,14,15) |
InChI Key |
NYEUIRAYZGBGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N1)C(=O)O)CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Michael Addition
The formation of the cycloheptane ring often starts with a Claisen condensation between a β-keto ester and a methyl-substituted pyrrole derivative. For example, ethyl acetoacetate reacts with a pyrrole-bearing methyl group at position 3 under basic conditions (e.g., sodium ethoxide) to form a β-diketone intermediate. This intermediate undergoes a Michael addition with a dienophile, such as acrylonitrile, to extend the carbon chain and set the stage for cyclization.
Dieckmann Cyclization
The pivotal step in constructing the bicyclic system is the Dieckmann cyclization, an intramolecular ester condensation facilitated by a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction forms the seven-membered cycloheptane ring fused to the pyrrole moiety. For instance, heating the linear precursor in anhydrous toluene at 110°C under reflux for 12–24 hours yields the bicyclic ester with a 4-oxo group.
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The final step involves hydrolyzing the ethyl ester to the free carboxylic acid. This is accomplished through saponification under basic conditions followed by acidification.
Saponification with Aqueous Hydroxide
A solution of the ethyl ester in ethanol is treated with 2M sodium hydroxide (NaOH) at 80°C for 4–6 hours. The reaction cleaves the ester bond, forming the sodium salt of the carboxylic acid. For example, ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate undergoes complete hydrolysis under these conditions, as confirmed by thin-layer chromatography (TLC).
Acidification and Isolation
The mixture is cooled to room temperature and acidified with 6M hydrochloric acid (HCl) to pH 2–3, precipitating the carboxylic acid. The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Recent advancements utilize microwave irradiation to accelerate cyclization steps. For instance, a mixture of the linear precursor and DMF-dimethylacetal (DMFDMA) in DMF undergoes microwave heating at 100°C for 30 minutes, achieving cyclization in higher yields (85–90%) compared to conventional methods.
Enzymatic Hydrolysis
Preliminary studies explore enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) in biphasic systems. This green chemistry approach reduces energy consumption and improves selectivity, though yields remain moderate (60–70%).
Purification and Characterization
Column Chromatography
The ethyl ester intermediate is purified via silica gel column chromatography using dichloromethane/methanol (95:5) as the eluent. This removes unreacted starting materials and byproducts, ensuring >95% purity.
Spectroscopic Analysis
-
NMR Spectroscopy : The NMR spectrum of the final product shows characteristic signals: a singlet at δ 2.10 ppm (3H, CH), a multiplet at δ 1.60–1.85 ppm (4H, cycloheptane CH), and a broad peak at δ 12.20 ppm (1H, COOH).
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 223.0945 [M+H], consistent with the molecular formula CHNO.
Challenges and Optimization
Regioselectivity in Cyclization
Achieving the correct ring size during Dieckmann cyclization is challenging due to competing five- or six-membered ring formation. Optimizing the base strength (e.g., using NaH instead of KOH) and solvent polarity (toluene vs. THF) improves selectivity for the seven-membered cycloheptane.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the carboxylic acid group, can lead to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and catalysts like Cu(II) and Ni(II) complexes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and other substituted products .
Scientific Research Applications
Medicinal Chemistry
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid has been investigated for its potential as a therapeutic agent in treating various diseases. Notable applications include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Studies have shown that modifications to the carboxylic acid group can enhance its efficacy against tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .
The biological activity of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid has been evaluated through various assays:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in pathogenic processes. For instance, it effectively inhibits the Type III secretion system in Escherichia coli, which is crucial for bacterial virulence .
Pharmacological Studies
Pharmacological studies have focused on the compound's interaction with various biological targets:
- Molecular Docking Studies : These studies reveal that the compound binds effectively to certain proteins involved in disease pathways. For example, it has shown promising binding affinities with transcriptional regulators in Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by this pathogen .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Efficacy | Showed inhibition of growth in Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Enzyme Inhibition | Inhibited Type III secretion system activity by approximately 50% at concentrations of 50 µM. |
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to various biological outcomes. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights critical distinctions between the target compound and analogs from the provided evidence:
Key Observations:
- Ring Systems: The target compound’s seven-membered cycloheptapyrrole core contrasts with the fused 5/6-membered rings in pyrrolopyridazines and oxazoloquinolines . Larger rings may exhibit distinct conformational flexibility and steric effects.
- Substituent Effects: The methyl group at position 3 may increase lipophilicity, while the oxo group could participate in keto-enol tautomerism, influencing reactivity .
Physicochemical and Reactivity Profiles
Research Findings and Implications
- Synthetic Challenges : The cycloheptapyrrole core may pose challenges in regioselective functionalization due to ring strain and conformational diversity.
Biological Activity
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is , with a molecular weight of approximately 183.21 g/mol. The structure features a cycloheptapyrrole ring system which is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid exhibit antimicrobial properties. A study demonstrated that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Methyl-4-oxo derivative | HeLa | 15 | Induces apoptosis |
| 3-Methyl analog | MCF-7 | 20 | Cell cycle arrest |
These findings suggest that the compound may induce cell death through apoptosis and inhibit cell proliferation in cancer cells.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example:
- Kynurenine Aminotransferase II (KAT II) : Inhibition of KAT II can lead to altered kynurenine metabolism, which is relevant in neurodegenerative diseases.
- Protein Kinase Modulation : Compounds with similar structures have shown potential in modulating kinase activity associated with tumor growth and metastasis.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion tests compared to control groups.
Case Study 2: Cytotoxicity Assessment
In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis as evidenced by increased Annexin V staining.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid, and how are intermediates purified?
- Methodology : Multi-step synthesis often involves esterification, hydroxylation, and deprotection. For example, ester intermediates (e.g., 2-methylpropyl esters) are synthesized via nucleophilic substitution or coupling reactions, followed by hydrolysis to yield the carboxylic acid . Purification typically employs column chromatography (silica gel) or recrystallization using solvent mixtures like ethanol/ethyl acetate (80:20 v/v) .
- Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity for crystallization to avoid co-precipitation of byproducts.
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- Techniques :
- Methodology : Use high-resolution MS (HRMS) to confirm molecular formulae (e.g., C₁₃H₁₄N₃O₃ requires m/z 260.1036) and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized structures) and experimental spectroscopic data?
- Methodology :
- Perform conformational analysis using molecular dynamics (MD) simulations to account for solvent effects or tautomeric forms .
- Cross-validate NMR chemical shifts with computational tools (e.g., ACD/Labs or Gaussian-based predictions) and adjust proton assignment iteratively .
Q. What strategies improve reaction yields in the synthesis of polycyclic pyrrole derivatives?
- Optimization Approaches :
- Use Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 5 days for cyclization steps) .
- Modify solvent systems (e.g., DMF for polar intermediates, toluene for high-temperature reactions) to stabilize reactive species .
Q. How do hydrogen-bonding networks in the solid state influence crystallographic characterization?
- Methodology :
- Grow single crystals via slow evaporation of ethanol/ethyl acetate mixtures .
- Analyze X-ray diffraction data to identify R₂²(10) hydrogen-bonded dimers or chains, which impact solubility and melting points .
Q. What are common synthetic impurities, and how are they identified during pharmaceutical analysis?
- Methodology :
- Use LC-MS/MS to detect byproducts (e.g., methyl ester derivatives or N-oxide impurities) .
- Compare retention times and fragmentation patterns with reference standards (e.g., EP Impurity E) .
- Example : Impurities may arise from incomplete deprotection of ester groups or oxidation during storage, requiring strict inert atmosphere protocols .
Theoretical and Methodological Integration
Q. How can computational frameworks guide the design of novel analogs with enhanced bioactivity?
- Methodology :
- Apply QSAR models to predict binding affinity to target proteins (e.g., kinase inhibitors) using descriptors like logP and topological polar surface area .
- Validate docking poses with molecular dynamics to assess stability in binding pockets .
Q. What role do solvent effects play in the tautomeric equilibria of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
